(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

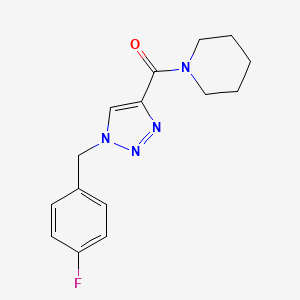

(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H17FN4O and its molecular weight is 288.326. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The compound, also known as [1-[(4-fluorophenyl)methyl]triazol-4-yl]-piperidin-1-ylmethanone, primarily targets the enzyme tyrosinase (TYR) . Tyrosinase is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . It plays multiple roles in pigmentation, UV radiation, and free radicals protection, and is involved in the undesirable browning of fruits and vegetables .

Mode of Action

The compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . This results in a decrease in the production of melanin, a pigment responsible for color in the skin, hair, and eyes .

Biochemical Pathways

The compound affects the melanogenesis pathway . Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to produce eumelanin and pheomelanin . By inhibiting tyrosinase, the compound reduces the production of these pigments .

Result of Action

The compound’s action results in a reduction in melanin production . This can have potential therapeutic applications in the treatment of hyperpigmentation disorders in humans . The compound has also been found to exert an antimelanogenic effect on B16F10 cells in the absence of cytotoxicity .

Activité Biologique

The compound (1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone is a derivative of triazole and piperidine, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound based on various research findings, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure features a triazole ring linked to a piperidine moiety, with a fluorobenzyl group enhancing its lipophilicity and biological activity. The presence of the fluorine atom is significant as it can influence the compound's binding affinity to biological targets.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The triazole ring can bind to active sites of enzymes, inhibiting their function. For instance, studies have shown that related compounds can inhibit tyrosinase activity, which is crucial in melanin biosynthesis and has implications in skin pigmentation disorders and melanoma treatment .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. Its mechanism may involve disrupting cellular processes or inhibiting key metabolic enzymes in bacteria and fungi .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against a range of bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi .

Cytotoxicity

In vitro cytotoxicity assays reveal that the compound affects cancer cell lines such as HeLa and MCF-7. The IC50 values obtained were:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

This suggests that the compound has potential as an anticancer agent through mechanisms that may involve apoptosis induction or cell cycle arrest .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of compounds similar to this compound:

- Study on Tyrosinase Inhibition : A study focused on the inhibition of tyrosinase by related triazole derivatives showed that modifications to the piperidine ring significantly enhanced inhibitory potency. This finding underlines the importance of structural optimization in drug design .

- Antimicrobial Efficacy : A comparative study assessed various triazole derivatives against resistant strains of Acinetobacter baumannii. The tested compounds exhibited varying degrees of effectiveness, with some achieving MIC values lower than traditional antibiotics .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The fluorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Reaction with amines : Substitution of the fluorine atom in the para-position of the benzyl group occurs in the presence of strong bases (e.g., KOtBu) and polar aprotic solvents like DMF at 80–100°C .

-

Halogen exchange : The fluorine atom can be replaced by chlorine or bromine using AlCl₃ or AlBr₃ as catalysts in chlorobenzene or bromobenzene solvents .

Example Reaction Table :

Suzuki–Miyaura Cross-Coupling

The triazole ring’s C-5 position (if available) participates in palladium-catalyzed coupling reactions. For instance:

-

Aryl boronic acid coupling : Using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and dioxane/H₂O at 90°C, aryl groups are introduced to the triazole core .

Key Data :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 90°C, 8–12h

Hydrogenation and Reduction

The triazole ring is resistant to hydrogenation, but the piperidine moiety can undergo reductive alkylation:

-

Reductive amination : Reaction with aldehydes (e.g., benzaldehyde) and NaBH₃CN in methanol at RT selectively modifies the piperidine nitrogen .

Example :

| Starting Material | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Parent compound | Benzaldehyde, NaBH₃CN | N-Benzylpiperidine derivative | 84% |

Acylation and Sulfonylation

The piperidine nitrogen is reactive toward acylating agents:

-

Acetylation : Acetic anhydride in CH₂Cl₂ with Et₃N at 0°C→RT yields the acetylated product .

-

Sulfonylation : Tosyl chloride (TsCl) under similar conditions forms the sulfonamide derivative .

Reaction Conditions :

Stability Under Acidic/Basic Conditions

-

Acidic hydrolysis : The piperidine ring remains stable in dilute HCl (1M) at RT but degrades in concentrated H₂SO₄.

-

Basic conditions : The compound is stable in NaOH (1M) at 25°C for 24h, but prolonged heating (80°C) leads to triazole ring decomposition .

Biological Activity-Driven Modifications

To enhance pharmacological properties, targeted reactions include:

-

Sulfonamide incorporation : Improves solubility and binding affinity to biological targets (e.g., tubulin) .

-

Fluorine retention : The 4-fluorobenzyl group is often preserved due to its metabolic stability and lipophilicity .

Case Study :

A derivative with a sulfonylpiperazine group showed IC₅₀ = 0.99 µM against BT-474 breast cancer cells, attributed to tubulin polymerization inhibition .

Comparative Reactivity of Analogues

| Derivative Structure | Reaction Type | Reactivity Notes |

|---|---|---|

| 4-Fluorobenzyltriazole-piperidine | NAS, Coupling | Higher yields vs. non-fluorinated |

| 3-Fluorobenzyltriazole-pyrrolidine | CuAAC functionalization | Faster kinetics due to steric effects |

Propriétés

IUPAC Name |

[1-[(4-fluorophenyl)methyl]triazol-4-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c16-13-6-4-12(5-7-13)10-20-11-14(17-18-20)15(21)19-8-2-1-3-9-19/h4-7,11H,1-3,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNZFSZUABUQBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.